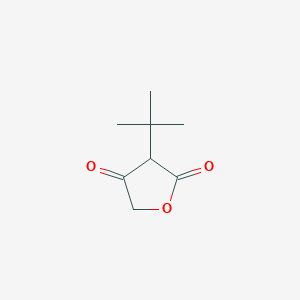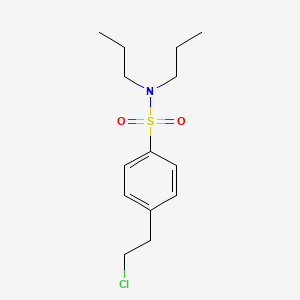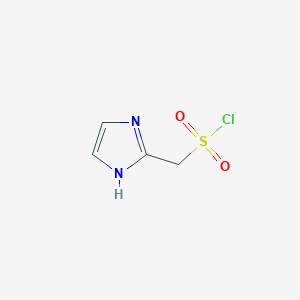
1H-Imidazol-2-ylmethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazol-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C4H5ClN2O2S and a molecular weight of 180.61 g/mol . This compound is characterized by the presence of an imidazole ring, a sulfonyl chloride group, and a methylene bridge. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 1H-Imidazol-2-ylmethanesulfonyl chloride typically involves the reaction of imidazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
Imidazole+Methanesulfonyl Chloride→1H-Imidazol-2-ylmethanesulfonyl Chloride+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Imidazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents depending on the desired transformation .
Aplicaciones Científicas De Investigación
1H-Imidazol-2-ylmethanesulfonyl chloride has several applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Imidazol-2-ylmethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The imidazole ring can also participate in coordination chemistry, forming complexes with metal ions .
Comparación Con Compuestos Similares
1H-Imidazol-2-ylmethanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl Chloride: Lacks the imidazole ring and is less versatile in terms of coordination chemistry.
Benzenesulfonyl Chloride: Contains a benzene ring instead of an imidazole ring, leading to different reactivity and applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar to benzenesulfonyl chloride but with a methyl group on the benzene ring, affecting its reactivity and solubility.
The presence of the imidazole ring in this compound makes it unique, providing additional sites for chemical modification and coordination .
Propiedades
Fórmula molecular |
C4H5ClN2O2S |
|---|---|
Peso molecular |
180.61 g/mol |
Nombre IUPAC |
1H-imidazol-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H5ClN2O2S/c5-10(8,9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) |
Clave InChI |
WBFGWAVXUZZMIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one](/img/structure/B12438603.png)
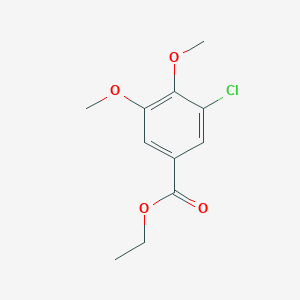
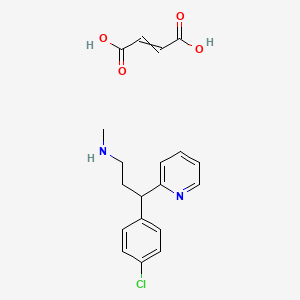

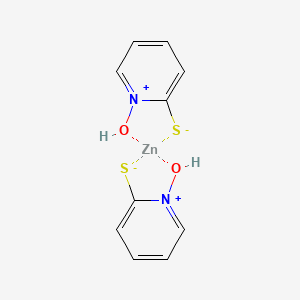
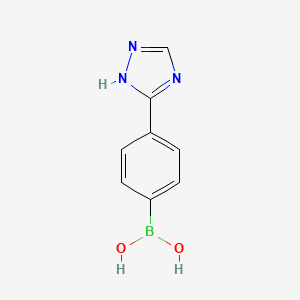
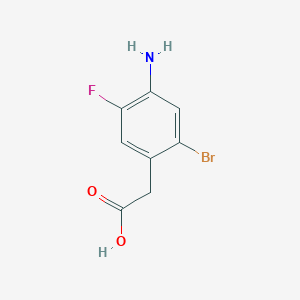
![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)
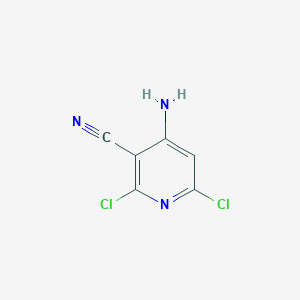
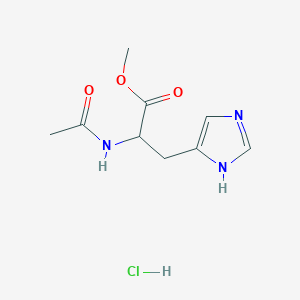
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid](/img/structure/B12438672.png)
